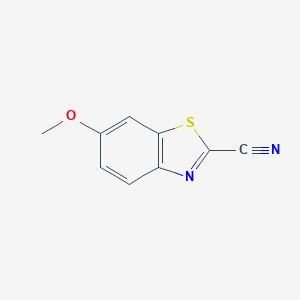

2-Cyano-6-methoxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDWBYQOFXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321545 | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-03-3 | |

| Record name | 943-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-methoxy benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Cyano-6-methoxybenzothiazole

An In-depth Technical Guide on 2-Cyano-6-methoxybenzothiazole

Abstract

This compound is a heterocyclic organic compound of significant interest in chemical synthesis and biotechnology.[1] It serves as a crucial intermediate in the production of various biologically active molecules, most notably D-luciferin, the substrate for the bioluminescent enzyme firefly luciferase.[2][3] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and its applications in research and development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline powder at room temperature.[1][4][5] It is stable under normal temperatures and pressures.[1] The compound is characterized by a fused benzene and thiazole ring system, with a cyano group at the 2-position and a methoxy group at the 6-position.

Quantitative Data Summary

The key are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂OS | [1][6] |

| Molecular Weight | 190.22 g/mol | [4][6] |

| CAS Number | 943-03-3 | [1][4] |

| Melting Point | 129-131 °C (lit.) | [4][7] |

| Boiling Point | 334.9 ± 34.0 °C (Predicted) | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| pKa | -1.49 ± 0.10 (Predicted) | [1][4] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in chloroform (5%), clear, colorless to faintly yellow solution. | [1][4] |

| Appearance | Off-white to light yellow crystalline powder. | [1][4][6] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Traditional routes include the Rosenmund-von Braun and Sandmeyer reactions, which often involve toxic cyanide reagents.[2] More recent and improved methods focus on safety and efficiency, such as copper-catalyzed cyanation reactions.

Synthesis via Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole

A modern approach avoids the use of highly toxic cyanides by employing potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[2][9] This method utilizes a copper catalyst system.

Methodology:

-

Reaction Setup: In a reaction vessel, combine 2-iodo-6-methoxybenzothiazole, 0.25 mmol of K₄[Fe(CN)₆], 0.25 mmol of copper(I) iodide (CuI), and 3 mmol of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in acetonitrile.[2]

-

Phase Transfer Catalyst: Add 1 mmol of myristyl trimethyl ammonium bromide (MTMAB) to the mixture to serve as a phase-transfer catalyst, which is essential for the reaction to proceed effectively.[2]

-

Reaction Conditions: Heat the reaction mixture to 160°C.[2]

-

Reaction Monitoring and Work-up: Monitor the reaction for completion. Under these conditions, a yield of up to 90% of this compound can be achieved.[2]

Synthesis from 2-Amide-6-methoxybenzothiazole

This method involves the dehydration of an amide to form the corresponding nitrile.

Methodology:

-

Initial Solution: Dissolve 2-amide-6-methoxybenzothiazole (4.567 mmol) and imidazole (4.567 mmol) in anhydrous pyridine (25 mL).[10]

-

Cooling: Cool the solution to -10°C under a nitrogen atmosphere.[10]

-

Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃, 9.134 mmol) in dichloromethane (5 mL) to the cooled mixture.[10]

-

Reaction: Allow the reaction to proceed for 12 hours at room temperature.[10]

-

Product Isolation: Upon completion, the desired this compound can be isolated with a reported yield of 72%.[10]

Demethylation to 2-Cyano-6-hydroxybenzothiazole

This compound is the precursor to 2-cyano-6-hydroxybenzothiazole, a key intermediate for D-luciferin synthesis.[11][12]

Methodology:

-

Reaction Mixture: In a reaction bulb, successively add this compound, a metal iodide, a mercaptan, and acetonitrile. Stir until all components are dissolved.[13]

-

Reagent Addition: Slowly add an acetonitrile solution of trimethylchlorosilane to the system.[13]

-

Insulation Reaction: Maintain the reaction under insulation after the addition is complete.[13]

-

pH Adjustment and Extraction: After the reaction terminates, add an aqueous alkali solution dropwise to adjust the pH to between 7 and 12. Add an organic solvent, stir, and separate the layers. The organic phase is then backwashed with water, dried, and the product, 2-cyano-6-hydroxybenzothiazole, is obtained after precipitation.[13]

Applications in Drug Development and Biotechnology

The primary application of this compound is as a precursor in the synthesis of D-luciferin.[3] The process involves its demethylation to 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to form D-luciferin.[11] D-luciferin is widely used in biotechnology as the substrate for luciferase enzymes in reporter gene assays and bioluminescence imaging.[12]

Beyond its role in luciferin synthesis, the benzothiazole scaffold is of interest in medicinal chemistry. Benzothiazole derivatives have been investigated for various biological activities, including potential applications as antimicrobial and anticancer agents.[14][15] this compound also serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors, which are being studied to improve the sensitivity of the human pathogen Mycobacterium tuberculosis to treatments.[3][4]

Visualizations

The following diagrams illustrate key chemical pathways and workflows involving this compound.

Caption: Workflow for the Cu-catalyzed synthesis of this compound.

Caption: Synthetic pathway from this compound to D-Luciferin.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 943-03-3 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. This compound CAS#: 943-03-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | CAS#:943-03-3 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. CN105384704B - A kind of demethylation technique of methoxybenzothiazole of 2 cyano group 6 and its method for preparing D fluoresceins - Google Patents [patents.google.com]

- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Cyano-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-6-methoxybenzothiazole, a pivotal chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in research and drug development, particularly as a precursor to D-luciferin.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline powder.[1] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 943-03-3 | [2][3] |

| Molecular Formula | C₉H₆N₂OS | [3][4] |

| Molecular Weight | 190.22 g/mol | [1][3] |

| Melting Point | 129-131 °C (lit.) | [1][2][5] |

| Boiling Point | 334.9±34.0 °C (Predicted) | [1][2] |

| Density | 1.4±0.1 g/cm³ | [1] |

| Appearance | White to off-white powder/crystals | [1][3] |

| Solubility | Soluble in chloroform (5%) | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Traditional methods like the Rosenmund-von Braun and Sandmeyer reactions are often employed, though they utilize toxic cyanide reagents.[6] More modern, efficient, and safer protocols have been developed.

A one-pot cyanation method offers a high-yield synthesis route using a copper catalyst and a less toxic cyanide source.[6]

Materials:

-

2-iodo-6-methoxybenzothiazole

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Copper(I) iodide (CuI)

-

N,N,N′,N′-tetramethylethylenediamine (TMEDA)

-

Mystril trimethyl bromide (MTMAB) as a phase-transfer catalyst

-

Acetonitrile (solvent)

Procedure:

-

Combine 0.25 mmol of K₄[Fe(CN)₆], 0.25 mmol of CuI, and 3 mmol of TMEDA in acetonitrile.

-

Add 1 mmol of MTMAB to the mixture. The use of a phase-transfer catalyst is reported as essential for a successful reaction.[6]

-

Heat the reaction mixture to 160°C.

-

Under these conditions, this compound was produced in a 90% yield.[6]

This protocol describes the dehydration of an amide to form the corresponding nitrile.[7]

Materials:

-

2-Carbamoyl-6-methoxybenzothiazole (amide 4a)

-

Imidazole

-

Anhydrous pyridine (solvent)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (solvent)

Procedure:

-

Dissolve the amide (4.567 mmol) and imidazole (4.567 mmol) in 25 mL of anhydrous pyridine.

-

Cool the solution to -10°C under a nitrogen atmosphere.

-

Add a solution of POCl₃ (9.134 mmol) in 5 mL of dichloromethane.

-

Allow the temperature to rise slowly and continue stirring for 12 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8/2).[7]

-

Upon completion, the product is purified, yielding this compound (72% yield).[7]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various biologically active molecules.

-

D-luciferin Synthesis: It is a key intermediate in the synthesis of D-luciferin, the light-emitting substrate for firefly luciferase.[6][8] The methoxy group is typically demethylated to a hydroxy group, forming 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to yield D-luciferin.[8] This pathway is crucial for producing D-luciferin used in numerous biotechnological applications, such as reporter gene assays and in vivo imaging.[9]

-

Antimicrobial Drug Development: The compound serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors. These inhibitors are being investigated to improve the sensitivity of the human pathogen Mycobacterium tuberculosis to existing drugs.[6]

-

Pharmaceutical Scaffolding: The benzothiazole core is a versatile structure in medicinal chemistry. The precursor to the title compound, 2-Amino-6-methoxybenzothiazole, is used as a building block for drug candidates targeting neurological disorders.[10] Derivatives of benzothiazole have also been studied for their anti-inflammatory properties, which involve the suppression of the NF-κB and MAPKs signaling pathways.[11]

Visualized Workflow: Synthesis of D-Luciferin

The following diagram illustrates the critical role of this compound as a precursor in the chemical synthesis of D-luciferin.

Caption: Synthetic pathway from this compound to D-Luciferin.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 943-03-3 [m.chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:943-03-3 | Chemsrc [chemsrc.com]

- 6. This compound | 943-03-3 [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-Cyano-6-methoxybenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-methoxybenzothiazole is a key heterocyclic building block with significant applications in pharmaceutical research and development. Notably, it serves as a crucial intermediate in the synthesis of D-luciferin, the substrate for the luciferase enzyme widely used in bioluminescence-based assays.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant workflow diagrams to support laboratory research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂OS | [1] |

| Molecular Weight | 190.22 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Melting Point | 129-131 °C | [1] |

| pKa (Predicted) | -1.49 ± 0.10 | [3] |

| LogP (Predicted) | 2.16 | [4] |

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its handling and application in a laboratory setting. While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in peer-reviewed literature, this guide compiles the existing data and provides qualitative assessments based on the behavior of structurally similar benzothiazole derivatives.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that for many common organic solvents, only qualitative or inferred solubility information is available.

| Solvent | Type | Solubility | Remarks | Reference |

| Chloroform | Chlorinated | Soluble (5%) | Approximately 5 g/100 mL. The solution is clear and colorless to faintly yellow. | [1][3] |

| Water | Protic | Insoluble | Sparingly soluble at best. | |

| 10% Aqueous Ammonia | Aqueous Base | 100 mg/mL | The solution is clear to slightly hazy and colorless to faintly yellow. | [1] |

| Methanol | Polar Protic | Likely Soluble | Benzothiazole derivatives generally show good solubility in polar protic solvents. Quantitative data is not available. | - |

| Ethanol | Polar Protic | Likely Soluble | Benzothiazole derivatives generally show good solubility in polar protic solvents. Quantitative data is not available. | - |

| Acetone | Polar Aprotic | Likely Soluble | Expected to be a good solvent based on its polarity. Quantitative data is not available. | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Benzothiazole derivatives generally show good solubility in polar aprotic solvents. Quantitative data is not available. | - |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Benzothiazole derivatives are often soluble in DMF. Quantitative data is not available. | [5] |

| Ethyl Acetate | Ester | Likely Soluble | Moderate polarity suggests it could be a suitable solvent. Quantitative data is not available. | - |

| Acetonitrile | Polar Aprotic | Likely Soluble | Commonly used as a solvent for similar heterocyclic compounds. Quantitative data is not available. | - |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the following experimental protocols provide a standardized approach.

Gravimetric Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Spectrophotometric Method for Solubility Determination

This method is suitable for compounds with a chromophore and can be adapted for higher throughput screening.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

UV-Vis spectrophotometer and cuvettes

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare Saturated Solutions:

-

Follow steps 1-7 of the Gravimetric Method.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Key Workflows and Signaling Pathways

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer-type cyanation of the corresponding 2-amino-6-methoxybenzothiazole.[6][7]

Role in D-Luciferin Synthesis

This compound is a precursor to 2-cyano-6-hydroxybenzothiazole, which is a key intermediate in the synthesis of D-luciferin.[6][8]

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in organic solvents. While quantitative data is limited for many common solvents, the provided information and experimental protocols offer a solid foundation for researchers. The established solubility in chloroform and aqueous ammonia, coupled with its insolubility in water, provides key parameters for its handling. For applications requiring precise solubility data in other organic solvents, the detailed experimental methodologies herein will enable researchers to generate reliable and accurate results. The visualization of its synthetic pathway and its role as a precursor to D-luciferin further aids in understanding the chemical context and importance of this compound in drug discovery and development.

References

- 1. STUDIES ON BIOLUMINESCENCE : IX. CHEMICAL NATURE OF CYPRIDINA LUCIFERIN AND CYPRIDINA LUCIFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. orgsyn.org [orgsyn.org]

- 6. interchim.fr [interchim.fr]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectral Properties of 2-Cyano-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral properties of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin and its analogs used in bioluminescence imaging.[1][2] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages computational studies and comparative analysis with the structurally similar and well-characterized 2-cyano-6-hydroxybenzothiazole (CBTOH).[3][4] This document outlines the synthesis, theoretical spectral characteristics, and detailed experimental protocols relevant to researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound (C9H6N2OS, CAS 943-03-3) is a heterocyclic organic compound that serves as a crucial precursor in the synthesis of D-luciferin, the substrate for firefly luciferase.[4][5] Its molecular structure, featuring a benzothiazole core with electron-withdrawing cyano and electron-donating methoxy groups, gives rise to distinct spectral properties that are of significant interest for the development of novel fluorescent probes and bioluminescent reporters. Understanding these properties is essential for its application in various biochemical assays and imaging modalities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process starting from p-anisidine. A key intermediate in this pathway is 2-iodo-6-methoxybenzothiazole, which then undergoes a cyanation reaction. A notable method involves a copper-catalyzed cyanation using potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source.[6]

The synthesis workflow can be summarized as follows:

Caption: Synthetic pathway of this compound.

Spectral Properties

While comprehensive experimental spectra for this compound are not widely published, computational studies and data from analogous compounds provide significant insights into its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been employed to determine the stable conformations and predict the NMR spectra of this compound.[3] For reference, the experimental data for the closely related 2-cyano-6-hydroxybenzothiazole (in DMSO-d6) is provided.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2-Cyano-6-hydroxybenzothiazole

| Assignment | This compound (Predicted) | 2-Cyano-6-hydroxybenzothiazole (Experimental) |

| ¹H NMR (ppm) | ||

| H4 | ~8.0 | 8.01 (d, J=8.8 Hz) |

| H5 | ~7.3 | 7.15 (dd, J=8.8, 2.5 Hz) |

| H7 | ~7.8 | 7.55 (d, J=2.5 Hz) |

| OCH₃ | ~3.9 | - |

| OH | - | 10.4 (s) |

| ¹³C NMR (ppm) | ||

| C2 (CN) | ~135 | 134.2 |

| C4 | ~127 | 126.8 |

| C5 | ~118 | 117.9 |

| C6 | ~160 | 158.6 |

| C7 | ~105 | 107.1 |

| C3a | ~150 | 150.1 |

| C7a | ~135 | 134.5 |

| CN | ~115 | 116.3 |

| OCH₃ | ~56 | - |

Note: Predicted values are estimations based on computational studies and comparison with similar structures. Experimental data for the hydroxy analog is sourced from studies on 2-cyano-6-hydroxybenzothiazole.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the cyano group, the aromatic system, and the methoxy group.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2240 - 2220 |

| C=N (thiazole) | Stretching | 1650 - 1550 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (methoxy) | Asymmetric Stretch | 1275 - 1200 |

| C-O (methoxy) | Symmetric Stretch | 1075 - 1020 |

| C-H (aromatic) | Bending (out-of-plane) | 900 - 675 |

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission spectra are dictated by the π-conjugated system of the benzothiazole core. The methoxy and cyano substituents are expected to influence the intramolecular charge transfer (ICT) characteristics.

For comparison, 2-cyano-6-hydroxybenzothiazole in ethanol exhibits a strong absorption peak at 312 nm (π → π) and a weaker band at 227 nm (n → π).[4] It is anticipated that this compound will have a similar UV-Vis profile, potentially with a slight solvatochromic shift depending on the solvent polarity. The introduction of a cyano group into similar benzothiazole structures has been shown to significantly increase the fluorescence quantum yield.[8]

Table 3: Photophysical Properties of 2-Cyano-6-hydroxybenzothiazole (for comparison)

| Parameter | Value (in Ethanol) |

| λ_max (abs) | 312 nm, 227 nm |

| λ_max (em) | Varies with solvent and pH |

| Quantum Yield (Φ_F) | Not specified, but expected to be enhanced by the cyano group |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex if necessary.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the crystalline powder directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Data Processing: The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) of known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

-

Data Processing: Plot absorbance versus wavelength (nm). The absorption maxima (λ_max) should be identified.

Fluorescence Spectroscopy

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.

-

Then, acquire the emission spectrum by exciting the sample at its absorption maximum (λ_max) and scanning the emission wavelengths.

-

-

Data Processing: Plot fluorescence intensity versus wavelength (nm). The emission maximum (λ_em) should be determined. For quantum yield measurements, a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for comparison.

Logical Relationships and Workflows

The primary workflow involving this compound is its role as a synthetic intermediate. The following diagram illustrates its position in the broader context of producing bioluminescent probes.

Caption: Workflow from synthesis to application of the title compound.

Conclusion

This compound is a compound of significant interest due to its role as a precursor to firefly luciferin. While detailed experimental spectral data is not widely available in the public domain, computational studies and comparisons with structurally similar analogs provide a robust framework for understanding its properties. This guide offers a consolidation of the available information on its synthesis, predicted spectral characteristics, and the necessary experimental protocols for its analysis. Further research to publish the experimental spectra would be a valuable contribution to the scientific community, particularly for those in the fields of bioluminescence and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Characterization of 2-Cyano-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of D-luciferin and a compound of interest in bioluminescence research and drug development. This document details the expected ¹H and ¹³C NMR spectral data, provides a standard experimental protocol for sample analysis, and illustrates the molecular structure and key NMR correlations.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core structure, a methoxy group at the 6-position, and a cyano group at the 2-position. Its structural elucidation and purity assessment are critical for its application in subsequent chemical syntheses and biological assays. NMR spectroscopy is the most powerful technique for the unambiguous characterization of this molecule, providing detailed information about its atomic connectivity and chemical environment.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is compiled from peer-reviewed literature and serves as a reference for the identification and verification of this compound.[1]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.98 | d | 8.7 | 1H | H-4 |

| 7.75 | s | - | 1H | H-7 |

| 7.20 | d | 8.7 | 1H | H-5 |

| 3.85 | s | - | 3H | -OCH₃ |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.10 | C-2 |

| 160.95 | C-6 |

| 156.70 | C-8 (C-S) |

| 147.80 | C-9 (C=N) |

| 138.65 | C-4 |

| 125.95 | C-5 |

| 117.90 | CN |

| 104.00 | C-7 |

| 55.60 | -OCH₃ |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Structural Assignment and Interpretation

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and the methoxy group. The downfield doublet at 7.98 ppm is assigned to H-4, which is deshielded by the anisotropic effect of the thiazole ring and the electron-withdrawing cyano group. The singlet at 7.75 ppm corresponds to H-7, and the upfield doublet at 7.20 ppm is assigned to H-5. The singlet at 3.85 ppm with an integration of 3H is characteristic of the methoxy group protons.

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The quaternary carbon of the cyano group (CN) appears at 117.90 ppm. The carbons of the benzothiazole ring system are observed in the aromatic region, with the carbon bearing the methoxy group (C-6) appearing at a downfield chemical shift of 160.95 ppm due to the deshielding effect of the oxygen atom. The methoxy carbon itself resonates at 55.60 ppm.

Experimental Protocols

The following is a standard protocol for the preparation and NMR analysis of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 s.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections for both ¹H and ¹³C spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Pick the peaks in both spectra and report the chemical shifts in parts per million (ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.

Figure 1. Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Cyano-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of luciferins used in biomedical research and diagnostics.[1] This document details the physicochemical properties of the molecule, a proposed fragmentation pattern based on its chemical structure, and standardized experimental protocols for its analysis using modern mass spectrometry techniques. The guide is intended to serve as a practical resource for researchers and professionals involved in the characterization and quality control of this and related heterocyclic compounds.

Introduction

This compound (C₉H₆N₂OS) is a heterocyclic compound of significant interest due to its role as a crucial precursor in the synthesis of D-luciferin, the substrate for the luciferase enzyme in fireflies.[2] The high sensitivity of the luciferin-luciferase bioluminescent system makes it an invaluable tool in a wide range of biological assays, from gene expression studies to in vivo imaging. Accurate and reliable analytical methods are therefore essential for the characterization and quality assessment of this compound to ensure the purity and yield of synthetic luciferin.

Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of small molecules. This guide outlines the expected mass spectrometric behavior of this compound, including a theoretical fragmentation pattern, and provides detailed protocols for its analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂OS | [3][4] |

| Molecular Weight | 190.22 g/mol | [3] |

| Exact Mass | 190.0201 g/mol | [3] |

| Melting Point | 129-131 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | |

| CAS Number | 943-03-3 | [3] |

Table 1: Physicochemical Properties of this compound

Theoretical Mass Spectrometry Analysis

While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the molecule's structure and established fragmentation rules for benzothiazole derivatives. Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this moderately polar molecule, and the protonated molecule [M+H]⁺ would be expected as the parent ion.

Proposed Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, primarily involving the loss of small neutral molecules and radicals from the methoxy and cyano groups, as well as cleavage of the thiazole ring. The proposed major fragment ions are detailed in Table 2.

| m/z (Proposed) | Ion Formula (Proposed) | Description of Neutral Loss |

| 191.0279 | [C₉H₇N₂OS]⁺ | Protonated molecular ion [M+H]⁺ |

| 176.0044 | [C₈H₄N₂OS]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 163.0330 | [C₈H₇N₂S]⁺ | Loss of carbon monoxide (CO) from the [M+H-CH₃]⁺ fragment |

| 149.0173 | [C₇H₅N₂S]⁺ | Loss of the cyano group (•CN) and a methyl radical (•CH₃) |

| 135.0143 | [C₇H₅NS]⁺ | Cleavage of the thiazole ring, loss of HCN |

Table 2: Proposed Key Fragment Ions of this compound in Positive Ion ESI-MS/MS

The proposed fragmentation pathway begins with the protonated molecule at m/z 191. The initial and most likely fragmentation event would be the loss of a methyl radical from the methoxy group to form a stable ion at m/z 176. Subsequent fragmentation could involve the loss of carbon monoxide or further rearrangement and cleavage of the heterocyclic ring system. A visual representation of this proposed fragmentation is provided in the diagram below.

Caption: Proposed MS/MS Fragmentation Pathway

Experimental Protocols

The following protocols are provided as a general framework for the mass spectrometry analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 10% B

-

10.1-15 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr.

-

Scan Range (Full Scan): m/z 50-500.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion at m/z 191.0279 and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Logical and Experimental Workflows

The process of analyzing this compound by mass spectrometry follows a logical progression from sample preparation to data analysis. The general workflow is depicted below.

Caption: General Experimental Workflow

Role in Luciferin Synthesis

This compound is not known to be involved in a biological signaling pathway itself. Its primary significance lies in its role as a synthetic intermediate in the production of D-luciferin. The pathway involves the reaction of this compound with D-cysteine to form the characteristic thiazole ring of the luciferin molecule.

Caption: Synthesis of D-Luciferin

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. By presenting its physicochemical properties, a proposed fragmentation pattern, and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development. The methodologies and theoretical frameworks described herein can be adapted for the analysis of other benzothiazole derivatives and related heterocyclic compounds, facilitating improved quality control and structural characterization in a variety of scientific applications.

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 4. researchgate.net [researchgate.net]

synthesis of 2-Cyano-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Cyano-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole, a critical transformation for the production of valuable compounds such as firefly luciferin.[1][2] The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for converting aromatic amines into a variety of functional groups.[3][4][5]

Introduction

This compound is a key synthetic intermediate, most notably in the preparation of firefly luciferin, a compound extensively used in biotechnology for in vivo imaging and other reporter assays.[1] The synthesis from 2-amino-6-methoxybenzothiazole proceeds via a two-step process: diazotization followed by cyanation. The Sandmeyer reaction, which utilizes a copper salt to facilitate the displacement of the diazonium group with a cyanide nucleophile, is a common and effective method for this transformation.[1][6][7] This document outlines the detailed experimental protocols for this synthesis and presents key quantitative data to inform experimental design and optimization.

Reaction Pathway: The Sandmeyer Reaction

The overall transformation involves two key stages:

-

Diazotization: The primary amine group on 2-amino-6-methoxybenzothiazole is converted into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrofluoroboric acid (HBF₄).[1][6] The use of HBF₄ is advantageous as it often allows for the isolation of a more stable diazonium tetrafluoroborate salt.[1][6]

-

Cyanation: The diazonium group is then replaced by a cyano group. This is the core of the Sandmeyer reaction, where a copper(I) cyanide salt is traditionally used.[3][4] Modern protocols often employ catalytic systems involving copper(I) and copper(II) salts to improve yields and reaction conditions.[1][6]

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[1][6]

Part 1: Diazotization of 2-amino-6-methoxybenzothiazole

This procedure describes the formation of the diazonium tetrafluoroborate salt, a stable intermediate.[1][6]

Materials:

-

2-amino-6-methoxybenzothiazole

-

Hydrofluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, suspend 2-amino-6-methoxybenzothiazole in a solution of hydrofluoroboric acid and water.

-

Maintain the temperature of the suspension at 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The addition should be controlled to keep the temperature below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for approximately 1 hour.

-

The resulting precipitate, the diazonium tetrafluoroborate salt, is then collected by filtration.

-

Wash the isolated salt with cold water and diethyl ether.

-

The salt can be dried under vacuum and stored for the subsequent cyanation step.

Part 2: Catalytic Sandmeyer Cyanation

This protocol details the conversion of the diazonium salt to the final product using a copper-based catalytic system.[1][6]

Materials:

-

6-methoxybenzothiazole-2-diazonium tetrafluoroborate (from Part 1)

-

Copper(I) cyanide (CuCN)

-

Copper catalyst (e.g., Cu(BF₄)₂, Cu(OAc)₂, or Cu(NO₃)₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Acetonitrile (CH₃CN)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of the diazonium tetrafluoroborate salt in acetonitrile, add copper(I) cyanide.

-

Add the copper(II) catalyst and TMEDA to the reaction mixture.

-

Stir the reaction at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary

The yield of the cyanation reaction is highly dependent on the catalytic system employed. The following table summarizes reported yields for the catalytic Sandmeyer cyanation of 6-methoxybenzothiazole-2-diazonium tetrafluoroborate.[6]

| Entry | Copper(II) Catalyst | Additive | Solvent | Yield (%) |

| 1 | Cu(BF₄)₂·6H₂O | HBF₄ | CH₃CN | 90 |

| 2 | Cu(OAc)₂·3H₂O | - | CH₃CN | 70 |

| 3 | Cu(NO₃)₂·5H₂O | - | CH₃CN | 65 |

| 4 | Cu(OAc)₂·3H₂O | HBF₄ | CH₃CN | 85 |

| 5 | Cu(NO₃)₂·5H₂O | HBF₄ | CH₃CN | 80 |

Reaction conditions: 1 mmol of diazonium salt, 1 mmol of CuCN, 0.1 mmol of Cu(II) catalyst, and 0.1 mmol of TMEDA in 5 mL of acetonitrile at ambient temperature.

Conclusion

The synthesis of this compound from 2-amino-6-methoxybenzothiazole via the Sandmeyer reaction is a robust and high-yielding process. The use of a stable diazonium tetrafluoroborate salt intermediate and a copper-based catalytic system allows for mild reaction conditions and efficient conversion. The data presented indicates that the choice of catalyst and the presence of an acidic additive can significantly influence the reaction yield. This technical guide provides a solid foundation for researchers and professionals in the field of drug development and biotechnology to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Cyano-6-methoxybenzothiazole as a Luciferin Precursor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging (BLI) is a cornerstone of modern biological research and drug development, offering unparalleled sensitivity for non-invasive monitoring of cellular and molecular processes in vivo. The generation of light in these systems is predominantly powered by the enzymatic oxidation of a luciferin substrate by a luciferase enzyme. Firefly luciferin (D-luciferin) is the most common substrate, and its efficient chemical synthesis is critical for the widespread application of BLI. This technical guide provides a comprehensive overview of 2-Cyano-6-methoxybenzothiazole, a pivotal precursor in the synthesis of D-luciferin and its analogues. We detail modern synthetic pathways, present quantitative data, provide experimental protocols, and illustrate key workflows, offering a vital resource for researchers leveraging bioluminescent technologies.

Introduction to Firefly Bioluminescence and the Role of Precursors

The firefly luciferase (Fluc) system, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, is a fundamental tool in biotechnology.[1] The reaction produces a high quantum yield of light, enabling sensitive detection for applications ranging from gene expression analysis to tracking cancer metastasis.[2] The chemical synthesis of D-luciferin is essential for these applications, and historically, it has been a multi-step, low-yield process.[3]

The core structure of D-luciferin consists of a benzothiazole ring fused to a thiazoline ring.[4] A key intermediate in its synthesis is 2-cyano-6-hydroxybenzothiazole (HCBT).[5][6] The most efficient and scalable routes to HCBT proceed via its methoxy-protected analogue, this compound. This compound serves as a stable, readily prepared precursor that can be deprotected and subsequently condensed with D-cysteine to furnish D-luciferin in high yield.[5][7] Modern synthetic advancements, particularly those utilizing Appel's salt, have significantly improved the efficiency of producing this compound, making D-luciferin and its derivatives more accessible for research.[7][8][9]

Synthetic Pathways and Chemical Logic

The conversion of this compound to D-luciferin is a two-stage process:

-

Demethylation: The methoxy group at the 6-position is removed to yield the critical 2-cyano-6-hydroxybenzothiazole (HCBT) intermediate. This is typically achieved by heating with a reagent like pyridinium hydrochloride.[5]

-

Condensation: The HCBT intermediate is reacted with D-cysteine. The thiol group of cysteine attacks the nitrile carbon, initiating a cyclization reaction that forms the thiazoline ring of D-luciferin.[6][10] This reaction proceeds readily in aqueous solution at room temperature.[6][11]

The synthesis of the this compound precursor itself has evolved significantly. While older methods starting from p-anisidine were lengthy and low-yielding, newer methods provide a more direct and efficient route.[5][7] A highly effective modern approach involves the use of a dithiazolium reagent known as Appel's salt.[7]

Quantitative Data Summary

The efficiency of luciferin synthesis is highly dependent on the yields of the intermediate steps. Modern synthetic routes have dramatically improved the overall yield compared to historical methods.

Table 1: Comparison of Synthetic Route Yields for this compound (5)

| Synthetic Route | Starting Material | Key Reagent | Overall Yield of (5) | Steps | Reference |

| White et al. (Classical) | p-Anisidine | Multiple | ~10% | >7 | [7] |

| McCutcheon et al. (Modern) | p-Anisidine | Appel's Salt | 84% | 3 | [7][8] |

Table 2: Yields for Final Conversion Steps to D-Luciferin (1)

| Reaction Step | Precursor | Product | Typical Yield | Reference |

| Demethylation | This compound | 2-Cyano-6-hydroxybenzothiazole | High (not specified) | [5] |

| Condensation | 2-Cyano-6-hydroxybenzothiazole | D-Luciferin | 90-95% | [6] |

Mechanism of Action: From Precursor to Photon

Once D-luciferin is synthesized, it serves as the fuel for the bioluminescent reaction catalyzed by firefly luciferase. This process is ATP-dependent and occurs in two main stages.

-

Adenylation: D-luciferin reacts with ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi).[1]

-

Oxidative Decarboxylation: The luciferyl-adenylate is oxidized by molecular oxygen to form a transient, high-energy dioxetanone ring. This intermediate then decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases energy in the form of a photon of light.[1][10]

Experimental Protocols

The following protocols are generalized from methodologies described in the literature.[6][7][8] Researchers should consult the primary literature and optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis of this compound (via Appel's Salt)

-

Adduct Formation: Combine p-anisidine (1 eq.) and Appel's salt (1 eq.) in a suitable solvent (e.g., dichloromethane). Stir at room temperature until reaction completion, monitored by TLC. The dithiazole adduct can be isolated via standard column chromatography.

-

Thioformamide Formation: Dissolve the isolated dithiazole adduct in a solvent like dichloromethane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (excess, e.g., 3-5 eq.) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the N-(p-methoxyphenyl)cyanothioformamide product is purified.

-

Cyclization: To the purified thioformamide, add a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., DMF). Heat the reaction mixture (e.g., to 100 °C) under an inert atmosphere until the starting material is consumed. After cooling, the product is extracted and purified by column chromatography to yield this compound as a solid.[7]

Protocol 2: Demethylation to 2-Cyano-6-hydroxybenzothiazole (HCBT)

-

Reaction Setup: Combine this compound with pyridinium hydrochloride (excess).

-

Heating: Heat the mixture to a high temperature (e.g., 220 °C) to effect the demethylation.[5] The reaction is typically performed neat (without solvent).

-

Workup and Purification: After cooling, the reaction mixture is dissolved in a suitable solvent and washed to remove the pyridinium salts. The crude product is then purified, for example by recrystallization, to yield pure HCBT.

Protocol 3: Synthesis of D-Luciferin via Condensation

-

Reactant Preparation: Dissolve 2-Cyano-6-hydroxybenzothiazole (1 eq.) in a suitable buffer (e.g., pH 8 aqueous solution).[11] In a separate vessel, prepare a solution of D-cysteine (1-1.2 eq.) in the same buffer.

-

Condensation Reaction: Add the D-cysteine solution to the HCBT solution. Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Isolation: The D-luciferin product can be isolated by adjusting the pH to precipitate the product, followed by filtration and drying. The product should be stored under an inert atmosphere and protected from light.

Protocol 4: General In Vitro Bioluminescence Assay

This workflow outlines a typical experiment to measure the activity of the synthesized luciferin.

Applications in Research and Drug Development

An efficient and scalable synthesis of D-luciferin via the this compound precursor is enabling for several advanced applications:

-

High-Throughput Screening (HTS): Reporter gene assays using luciferase are a mainstay of HTS. A reliable supply of luciferin is critical for these large-scale screens.

-

Development of Novel Luciferin Analogues: The synthetic route allows for modifications to the benzothiazole core. This has led to the development of analogues with red-shifted emission spectra, such as AkaLumine, which have improved tissue penetration for deep-tissue in vivo imaging.[12][13][14][15]

-

Enhanced Substrates: Analogues like CycLuc1 have been developed that exhibit superior pharmacokinetics and blood-brain barrier permeability, enabling sensitive imaging in challenging tissues like the brain.[16][17][18]

-

Caged Luciferins: The HCBT intermediate can be "caged" with protecting groups that are cleaved by specific enzymes or reactive oxygen species. This allows for the creation of "AND-gate" probes that only produce light when two distinct biological activities are present, enabling highly specific molecular imaging.[19]

Conclusion

This compound is a cornerstone intermediate in the modern chemical synthesis of D-luciferin. Advances in synthetic chemistry have transformed its production from a low-yield, multi-step process into a highly efficient and scalable route. This accessibility underpins the broad and expanding use of bioluminescence imaging in basic research and drug development. By providing a stable and versatile precursor, this compound not only facilitates the production of D-luciferin but also serves as a critical building block for the next generation of advanced bioluminescent probes designed for enhanced sensitivity and specificity in vivo. This guide provides the foundational knowledge for researchers to effectively utilize and innovate upon this powerful chemical biology tool.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Bioluminescence from the bright and dark sides [frontiersin.org]

- 3. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 4. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]

- 12. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of D-Luciferin from 2-Cyano-6-methoxybenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-luciferin is the substrate for firefly luciferase, an enzyme that catalyzes a bioluminescent reaction, producing light. This system is a cornerstone of modern biological research, widely used in reporter gene assays, cell trafficking studies, and in vivo imaging due to its high sensitivity and signal-to-noise ratio. The chemical synthesis of D-luciferin is crucial for ensuring a high-purity supply for these applications. This guide details the mechanism and experimental protocols for synthesizing D-luciferin, focusing on the pivotal role of 2-Cyano-6-methoxybenzothiazole as a key precursor. The process primarily involves the demethylation of this compound to form the critical intermediate, 2-cyano-6-hydroxybenzothiazole (CBT), followed by its condensation with D-cysteine.

Core Mechanism of Synthesis

The synthesis of D-luciferin from this compound is a two-step process:

-

Demethylation: The methoxy group at the 6-position of the benzothiazole ring is converted to a hydroxyl group. This step is crucial as the hydroxyl group is present in the final D-luciferin structure. The most common method for this transformation is heating with pyridinium hydrochloride.[1]

-

Condensation: The resulting 2-cyano-6-hydroxybenzothiazole (CBT) is then reacted with D-cysteine. This condensation reaction forms the thiazoline ring of D-luciferin. The reaction between CBT and D-cysteine can occur spontaneously in aqueous solutions.[2][3]

The overall chemical transformation is depicted in the reaction pathway diagram below.

Caption: Reaction pathway for the synthesis of D-luciferin.

Quantitative Data Summary

The efficiency of D-luciferin synthesis is dependent on the yields of the demethylation and condensation steps. While modern synthetic routes have been developed, the classical approach described here remains fundamental.

| Step | Reactants | Product | Yield | Reference |

| Demethylation | This compound | 2-cyano-6-hydroxybenzothiazole | Not explicitly stated, but is an efficient reaction. | [1] |

| Condensation | 2-cyano-6-hydroxybenzothiazole, D-cysteine | D-luciferin | Nearly quantitative (90-95%) | [1][3][4][5] |

| Overall (from p-anisidine) | p-anisidine | D-luciferin | ~9% over nine steps | [1][4] |

| Improved Overall Yield (Metal-free) | - | D-luciferin | 49% | [4] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of D-luciferin from this compound.

Step 1: Demethylation of this compound

Objective: To synthesize 2-cyano-6-hydroxybenzothiazole (CBT).

Materials:

-

This compound

-

Pyridinium hydrochloride (Py·HCl)

Procedure:

-

Combine this compound with an excess of pyridinium hydrochloride in a reaction vessel suitable for high-temperature reactions.

-

Heat the mixture to fusion at approximately 220 °C.[1]

-

Maintain this temperature for a sufficient time to ensure complete demethylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the resulting solid in water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the crude 2-cyano-6-hydroxybenzothiazole by filtration.

-

Purify the product by recrystallization or column chromatography.

Step 2: Condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine

Objective: To synthesize D-luciferin.

Materials:

-

2-cyano-6-hydroxybenzothiazole (CBT)

-

D-cysteine

-

Aqueous buffer solution (e.g., potassium carbonate or phosphate buffer, pH ~8)

Procedure:

-

Dissolve 2-cyano-6-hydroxybenzothiazole in a suitable aqueous buffer solution. The condensation proceeds spontaneously in aqueous solutions at room temperature, typically at a pH of around 8.[2]

-

Add D-cysteine to the solution. In some protocols, D-cysteine is generated in situ by the reduction of D-cystine.[1]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, and the progress can be monitored by TLC or HPLC.

-

Upon completion, the D-luciferin product may precipitate from the solution or can be isolated by acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The crude D-luciferin can be further purified by recrystallization to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Experimental workflow for D-luciferin synthesis.

Alternative Synthetic Approaches

While the described method is a classical approach, it is worth noting that more recent syntheses have been developed to improve yields and reduce the number of steps. For instance, McCutcheon et al. reported a scalable synthesis of this compound using Appel's salt, which significantly shortens the route to this key intermediate.[5][6][7][8] Another approach starts from 1,4-benzoquinone and L-cysteine ethyl ester to produce 2-cyano-6-hydroxybenzothiazole.[3] These alternative routes highlight the ongoing efforts to make the synthesis of D-luciferin and its analogs more efficient and cost-effective for the research community.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 5. A practical, biomimetic, one-pot synthesis of firefly luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In-Depth Technical Guide: Stability and Storage of 2-Cyano-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of various biologically active molecules, including D-luciferin. This document compiles available data and outlines detailed experimental protocols for stability assessment, catering to the needs of researchers and professionals in drug development.

Core Stability Profile

This compound is a crystalline powder, appearing as white to off-white in color.[1] It is generally considered stable under recommended storage conditions.[2][3] However, its stability can be influenced by factors such as temperature, light, and contact with incompatible materials.

General Chemical Stability

The compound is stable under normal, recommended storage conditions.[2][3] It is crucial to prevent exposure to conditions that could lead to degradation.

Thermal Stability

Photostability

Dedicated photostability studies on this compound are not extensively published. However, research on other benzothiazole derivatives highlights potential sensitivity to light. Photodegradation mechanisms for similar compounds can include trans-cis photoisomerization and reactions involving singlet oxygen.[2] Therefore, it is prudent to protect this compound from light exposure.

Incompatible Materials

To maintain its integrity, this compound should not be stored with strong oxidizing agents.[2][3]

Hazardous Decomposition

In the event of a fire, thermal decomposition of this compound can produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2][3]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in the table below for clarity.

| Parameter | Recommended Condition |

| Temperature | Store in a cool place. Specific supplier recommendations vary, including Room Temperature, 2°C to 8°C, and -20°C for long-term storage.[2][4][5][6] |

| Atmosphere | Keep in a tightly closed container in a dry and well-ventilated area.[2][3][7] |

| Light Exposure | Protect from light. |

| Container | Use a tightly sealed, appropriate chemical container. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting stability studies on this compound, based on established international guidelines (ICH Q1A).[8] These protocols are intended as a guide for researchers to design specific studies.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][9]

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: To the solution, add an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To a separate solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: After incubation, neutralize the samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

-

Oxidation: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Incubation: Keep the solution at room temperature for a specified duration, monitoring the reaction periodically.

-

Analysis: Analyze the sample by HPLC.

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

-

Solution State: Prepare a solution of the compound and store it at an elevated temperature.

-

Incubation: Expose the samples for a defined period.

-

Analysis: For the solid-state sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution-state sample directly.

-

Sample Preparation: Place both solid and solution samples of this compound in a photostability chamber.

-

Control: Wrap identical control samples in aluminum foil to protect them from light.

-

Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

Analysis: Analyze the light-exposed and control samples by HPLC.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for these studies.

-

Column: A C18 reverse-phase column is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has maximum absorbance.

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Synthesis Pathway of D-luciferin

This compound is a critical intermediate in the synthesis of D-luciferin. The following diagram illustrates a simplified synthetic route.

Caption: Key steps in the synthesis of D-luciferin.

Experimental Workflow for Forced Degradation Study

The logical flow for conducting a forced degradation study is outlined below.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]